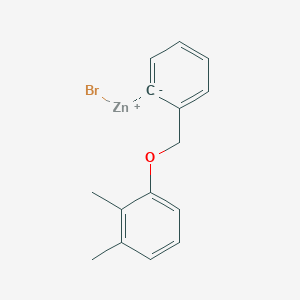
2-(2,3-Dimethylphenoxymethyl)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dimethylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxymethyl)phenylzinc bromide typically involves the reaction of 2-(2,3-dimethylphenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(2,3-dimethylphenoxymethyl)phenyl bromide+Zn→2-(2,3-dimethylphenoxymethyl)phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems may be employed to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-dimethylphenoxymethyl)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halide groups in organic molecules.
Coupling Reactions: It is commonly used in cross-coupling reactions like Negishi coupling, where it forms carbon-carbon bonds with organic halides or pseudohalides.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include palladium or nickel catalysts, organic halides, and bases.
Conditions: These reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures to ensure optimal reactivity and selectivity.
Major Products
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Applications De Recherche Scientifique
2-(2,3-dimethylphenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to modify biomolecules or synthesize bioactive compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism by which 2-(2,3-dimethylphenoxymethyl)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc species that can undergo transmetalation with a metal catalyst (e.g., palladium or nickel). This transmetalation step is crucial in cross-coupling reactions, where the organozinc species transfers its organic group to the metal catalyst, which then facilitates the formation of a new carbon-carbon bond with an organic halide.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylzinc bromide
- 2-methylphenylzinc bromide
- 3-methylphenylzinc bromide
Uniqueness
2-(2,3-dimethylphenoxymethyl)phenylzinc bromide is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the 2,3-dimethylphenoxymethyl group can provide steric and electronic effects that differentiate it from other organozinc compounds, making it particularly useful in certain synthetic applications.
Propriétés
Formule moléculaire |
C15H15BrOZn |
|---|---|
Poids moléculaire |
356.6 g/mol |
Nom IUPAC |
bromozinc(1+);1,2-dimethyl-3-(phenylmethoxy)benzene |
InChI |
InChI=1S/C15H15O.BrH.Zn/c1-12-7-6-10-15(13(12)2)16-11-14-8-4-3-5-9-14;;/h3-8,10H,11H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
FGDNFQOOBGTJID-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C(=CC=C1)OCC2=CC=CC=[C-]2)C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[azetidine-3,2'-chroman]-5'-ol hydrochloride](/img/structure/B14883783.png)
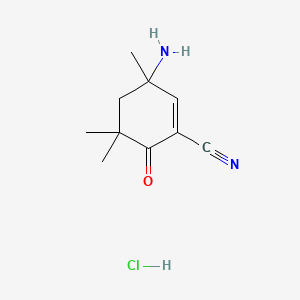

![3-Ethynylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14883806.png)
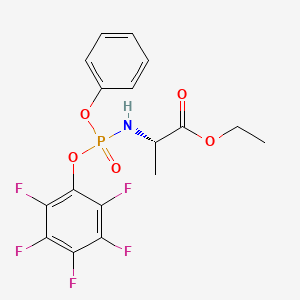
![(1S,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14883832.png)
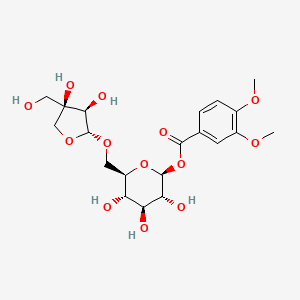
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B14883849.png)
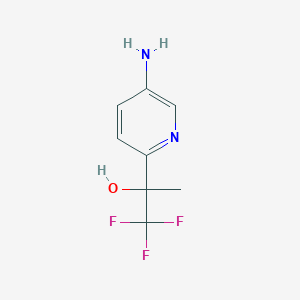
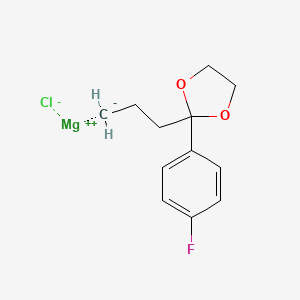

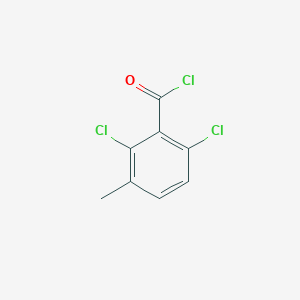
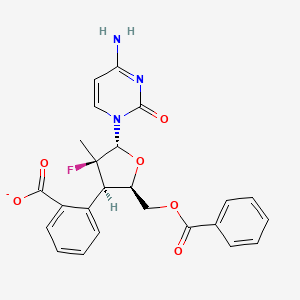
![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate](/img/structure/B14883878.png)
